molecular formula C11H16BrNO B2522833 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide CAS No. 1005151-06-3

3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2522833
CAS No.: 1005151-06-3
M. Wt: 258.159
InChI Key: XNFCJDUDXXIGMC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-methyl-2-methylenebicyclo[221]heptane-1-carboxamide is a complex organic compound featuring a bicyclic structure

Mechanism of Action

Target of Action

The primary targets of 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide are the CXC chemokine receptors (CXCRs), specifically CXCR2 . These receptors correspond to cytokines of the CXC chemokine family and play a crucial role in the immune response and inflammation processes .

Mode of Action

This compound acts as an antagonist of the chemokine receptor CXCR2 . By binding to this receptor, it inhibits the signaling pathways initiated by the CXCR2 receptor, thereby potentially reducing inflammation and other immune responses .

Biochemical Pathways

The antagonism of the CXCR2 receptor by this compound affects the signaling pathways associated with this receptor . The downstream effects of this antagonism can include a reduction in inflammation and immune responses, which could potentially be beneficial in the treatment of conditions such as metastatic cancer .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). It has been found to exhibit high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), as well as in rat and human plasma . These properties impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of the action of this compound include the inhibition of CXCR2 receptor signaling pathways . This can result in a reduction in inflammation and immune responses, potentially providing therapeutic benefits in conditions such as metastatic cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound and its ability to bind to the CXCR2 receptor . Additionally, the presence of other substances in the body, such as proteins or other drugs, can also influence the compound’s action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process. One common method starts with the Diels-Alder reaction, which forms the bicyclic core. Subsequent steps include bromination and functional group modifications to introduce the bromomethyl and carboxamide groups. The reaction conditions often involve the use of Lewis acids as catalysts and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalyst type are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
  • 3-Bromo-7-bromomethyl-7-ethyl-1-methylbicyclo[2.2.1]heptan-2-one
  • 2-Ethylhexyl bromide

Uniqueness

Compared to similar compounds, 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide stands out due to its specific functional groups and bicyclic structure.

Properties

IUPAC Name

3-(bromomethyl)-3-methyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-7-10(2,6-12)8-3-4-11(7,5-8)9(13)14/h8H,1,3-6H2,2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFCJDUDXXIGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)N)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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